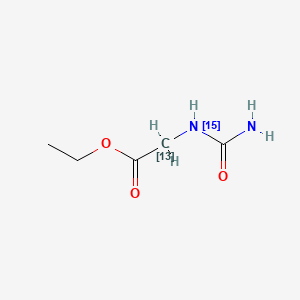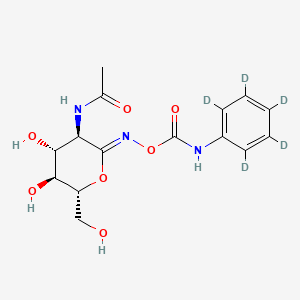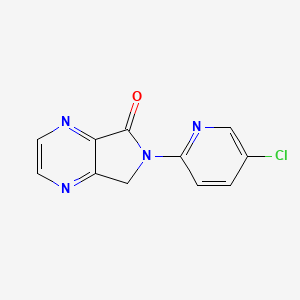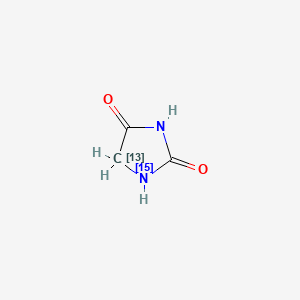
B-CASOMORPHIN FRAGMENT 1-3BOVINE HYDROCH LORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
B-Casomorphin Fragment 1-3 Bovine Hydrochloride is a type of opioid peptide . These peptides are derived from casein milk proteins and are most abundantly released from the β-casein of human and bovine milk . They differ based on the source of milk (bovine/human) and the number and sequence of amino acids .
Synthesis Analysis
Casomorphins are released during the process of gastrointestinal digestion (in vivo), simulated gastrointestinal digestion (in vitro), or fermentation . They are produced from various types of milk, cheese samples, infant formulas, and yogurt . The A1/A2 milk hypothesis suggests that BCM-7 is released only from A1 milk of bovines due to the presence of histidine at position 67 of the β-casein .Molecular Structure Analysis
The structure of Bovine β-Casomorphins is derived from β-casein protein of cow milk . They have the ability to bind the same type of receptors i.e., mu (μ) receptors to show numerous biological effects . The structure function correlation can be explained by comparing the structure and activities (opioid) of BCM and morphine .Chemical Reactions Analysis
During digestion, these proteins yield numerous peptides, which are physiologically active . β-Casein of cow and human milk is a source of β-casomorphins (BCMs) . Casomorphins are also released from human milk α-casein and neo-casomorphin-6 is produced from the bovine milk casein .Mechanism of Action
β-Casomorphins (BCMs) are the opioid peptides that bind μ-receptors and vary in number and sequence of amino acids . BCM-7 is the most abundant with prolonged effect while BCM-5 is the most active among BCM peptides . These peptides have tyrosine at the N-terminal and another aromatic amino acid residue (Phe or Tyr) at third or fourth position .
properties
CAS RN |
100900-18-3 |
|---|---|
Molecular Formula |
C23H28ClN3O5 |
Molecular Weight |
461.943 |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C23H27N3O5.ClH/c24-18(13-16-8-10-17(27)11-9-16)22(29)26-12-4-7-20(26)21(28)25-19(23(30)31)14-15-5-2-1-3-6-15;/h1-3,5-6,8-11,18-20,27H,4,7,12-14,24H2,(H,25,28)(H,30,31);1H/t18-,19-,20-;/m0./s1 |
InChI Key |
GYBXURKWTDUISA-HBSNOMOYSA-N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(trideuteriomethyl)-9H-pyrido[3,4-b]indole](/img/structure/B564794.png)
![[2'-(2H-Tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl 2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B564800.png)
![Oxo{5-[(1Z)-prop-1-en-1-yl]furan-2-yl}acetyl chloride](/img/structure/B564801.png)

![rac-4-Methyl-4-[(trimethylsilyl)oxy]-1-octyne-d5](/img/structure/B564804.png)

![(E/Z)-2-[2-(Cyclohexyl-d11)-2-(4-hydroxycyclohexyl)]vinylpyridine (Mixture of Diastereomers)](/img/structure/B564806.png)


![4-[(E)-1-Cyclohexyl-2-(pyridin-2-yl)ethenyl]cyclohexan-1-ol](/img/structure/B564810.png)

methanone](/img/structure/B564812.png)
